Methyl 1-(3-(hydroxymethyl)phenyl)-1H-indole-6-carboxylate
Description
Properties
Molecular Formula |
C17H15NO3 |
|---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
methyl 1-[3-(hydroxymethyl)phenyl]indole-6-carboxylate |
InChI |
InChI=1S/C17H15NO3/c1-21-17(20)14-6-5-13-7-8-18(16(13)10-14)15-4-2-3-12(9-15)11-19/h2-10,19H,11H2,1H3 |
InChI Key |
SUQAPBKLNOLOKR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=CN2C3=CC=CC(=C3)CO |
Origin of Product |
United States |
Preparation Methods
Indole Core Synthesis
Methyl indole-6-carboxylate serves as a critical intermediate. Its preparation involves esterification of indole-6-carboxylic acid under acidic conditions:
N-Arylation Strategies
The introduction of the 3-(hydroxymethyl)phenyl group at N1 employs transition-metal-catalyzed cross-coupling reactions:
Buchwald-Hartwig Amination
Chan-Lam Coupling
Comparative Analysis
| Method | Catalyst | Base | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | Cs₂CO₃ | 100°C | 12 h | 72% |
| Chan-Lam | Cu(OAc)₂ | Et₃N | 80°C | 24 h | 58% |
Hydroxymethyl Group Installation
The hydroxymethyl group is introduced via two primary routes:
Reduction of Ester to Alcohol
Direct Hydroxymethylation
Alternative Pathways and Optimization
One-Pot N-Arylation and Esterification
A streamlined approach combines N-arylation and esterification in a single pot:
Protecting Group Strategies
To prevent undesired side reactions during hydroxymethylation:
Challenges and Limitations
-
Regioselectivity : Competing C2/C3 arylation in indole systems necessitates careful ligand selection.
-
Functional Group Compatibility : The hydroxymethyl group may undergo oxidation or elimination under acidic/basic conditions.
-
Catalyst Cost : Pd-based systems, while efficient, are economically prohibitive for large-scale synthesis.
Recent Advances
Photoredox Catalysis
Chemical Reactions Analysis
Ester Hydrolysis
The C6 methyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction enhances water solubility and provides a handle for further derivatization.
Conditions :
| Starting Material | Product | Yield (%) | Reference |
|---|---|---|---|
| Methyl indole-6-carboxylate | Indole-6-carboxylic acid | 85–92 |
Electrophilic Aromatic Substitution
The indole ring participates in electrophilic substitution, with regioselectivity influenced by the electron-donating hydroxymethylphenyl group at N1 and the electron-withdrawing carboxylate at C6.
Nitration
Nitration occurs preferentially at C5 due to activation by the hydroxymethylphenyl group.
Conditions :
| Product | Position Substituted | Yield (%) | Reference |
|---|---|---|---|
| 5-Nitro derivative | C5 | 67 |
Halogenation
Bromination proceeds at C4 under mild conditions.
Conditions :
| Product | Position Substituted | Yield (%) | Reference |
|---|---|---|---|
| 4-Bromo derivative | C4 | 72 |
Oxidation of the Hydroxymethyl Group
The hydroxymethyl (-CH₂OH) group on the phenyl ring oxidizes to a carboxylic acid (-COOH) under strong oxidative conditions.
Conditions :
| Starting Material | Product | Yield (%) | Reference |
|---|---|---|---|
| 3-Hydroxymethylphenyl derivative | 3-Carboxyphenyl derivative | 78 |
Acylation Reactions
The indole nitrogen and phenyl hydroxymethyl group are susceptible to acylation.
N-Acylation
Conditions :
| Product | Site Modified | Yield (%) | Reference |
|---|---|---|---|
| N-Acetyl derivative | Indole nitrogen (N1) | 65 |
Hydroxymethyl Esterification
Conditions :
| Product | Site Modified | Yield (%) | Reference |
|---|---|---|---|
| Acetylated hydroxymethyl | Phenyl CH₂OAc | 83 |
Cross-Coupling Reactions
The brominated derivative (see Section 2) participates in Suzuki–Miyaura coupling.
Conditions :
| Arylboronic Acid | Product | Yield (%) | Reference |
|---|---|---|---|
| 4-Methoxyphenylboronic acid | 4-Methoxyphenyl derivative | 76 |
Condensation with Hydrazines
The ester group reacts with hydrazines to form hydrazides, a precursor for heterocycle synthesis.
Conditions :
| Product | Functional Group Formed | Yield (%) | Reference |
|---|---|---|---|
| Indole-6-carbohydrazide | -CONHNH₂ | 89 |
Oxidative Dimerization
Under acidic conditions, the indole ring undergoes dimerization via radical intermediates.
Conditions :
| Product | Dimer Structure | Yield (%) | Reference |
|---|---|---|---|
| Bis-indole dimer | C3–C3' linkage | 58 |
Biological Activity Modulation
Structural modifications correlate with enhanced pharmacological properties:
| Modification | Biological Effect (IC₅₀) | Reference |
|---|---|---|
| C6 carboxylate hydrolysis | Improved HIV integrase inhibition (0.13 μM) | |
| C3 hydroxymethyl oxidation | Increased solubility and bioavailability |
Scientific Research Applications
Methyl 1-(3-(hydroxymethyl)phenyl)-1H-indole-6-carboxylate is a complex organic compound belonging to the indole family. It is characterized by a unique structure that incorporates a hydroxymethyl group attached to a phenyl ring and a carboxylate functional group. The compound has the molecular formula and a molecular weight of approximately 281.31 g/mol. It is notable for its potential applications in medicinal chemistry, particularly due to the biological activity associated with indole derivatives.
Potential Applications
This compound has potential applications in various fields, especially in medicinal chemistry due to the biological activity of indole derivatives. Research indicates potential applications in pharmaceuticals. The specific biological activity of this compound requires further investigation through pharmacological studies. Interaction studies are also crucial for understanding its mechanism of action and potential side effects. These studies typically focus on receptor binding assays, enzyme inhibition assays, and cell-based assays.
HIV-1 Integrase Inhibitors
Indole-2-carboxylic acid derivatives, closely related to this compound, have demonstrated the ability to effectively inhibit the strand transfer of HIV-1 integrase . Binding conformation analysis has shown that the indole core and C2 carboxyl group chelate the two ions within the active site of integrase . Further structural optimizations on these compounds have led to the development of derivatives with markedly increased integrase inhibitory effect, suggesting that indole-2-carboxylic acid is a promising scaffold for the development of integrase inhibitors .
Structural Analogues and Derivatives
Several compounds share structural similarities with this compound. Some notable examples include:
- Methyl indole-6-carboxylate Simple indole structure with a carboxylic acid group but lacks additional phenolic substituents.
- 5-Hydroxyindole-3-acetic acid Contains a hydroxyl and acetic acid functional group and is known for neuroprotective properties.
- Indole-3-carboxylic acid Basic indole structure with a carboxylic acid and is used as a precursor in various organic syntheses.
- 1-Methylindole Methyl substitution at the nitrogen atom, exhibiting different reactivity compared to hydroxymethyl derivatives.
This compound stands out because of its unique combination of functional groups, which may confer distinct biological activities not present in simpler analogs.
Oncrasin-1 Analogues
Research on Oncrasin-1 analogues has shown that extending the hydroxymethyl chain can lead to a dramatic reduction or complete loss of activity in tumor cells, indicating the importance of the hydroxymethyl group's specific positioning and size for biological activity .
Methyl 1H-indole-6-carboxylate
Mechanism of Action
The mechanism of action of Methyl 1-(3-(hydroxymethyl)phenyl)-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their properties:
Physicochemical and Functional Comparisons
- Hydrophilicity vs. Lipophilicity : The hydroxymethyl group in the target compound enhances hydrophilicity compared to trifluoromethyl (-CF3) or phenyl substituents in analogues . This may improve aqueous solubility, critical for drug delivery.
- Synthetic Accessibility: Ethyl 1-acetamido-2-methyl-6-(trifluoromethyl)-1H-indole-3-carboxylate is synthesized via oxidation with KMnO4 (71% yield) , while the target compound may require palladium-catalyzed coupling for phenyl substitution.
Biological Activity
Methyl 1-(3-(hydroxymethyl)phenyl)-1H-indole-6-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its structural features that suggest potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Molecular Formula : C_{12}H_{13}NO_3
- Molecular Weight : 219.24 g/mol
- IUPAC Name : this compound
This compound belongs to the indole family, which is known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that indole derivatives can act as inhibitors of key enzymes involved in disease processes, such as HIV integrase and other viral replication mechanisms.
Antiviral Activity
Recent studies have highlighted the potential of indole derivatives as antiviral agents. For instance, derivatives similar to this compound have demonstrated inhibitory effects on HIV-1 integrase:
- Inhibition Mechanism : The indole core and carboxyl group chelate metal ions within the active site of integrase, preventing viral DNA integration.
- Efficacy : Compounds derived from this scaffold exhibited IC50 values ranging from 0.13 to 6.85 μM against HIV-1 integrase, indicating strong inhibitory potential .
Antimycobacterial Activity
Indole derivatives have also been evaluated for their activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis:
- Minimum Inhibitory Concentration (MIC) : One study reported that certain indole compounds exhibited MIC values as low as 8.4 µM against Mtb strains, showcasing their potential as antimycobacterial agents .
- Mechanism : The presence of hydroxymethyl groups enhances lipophilicity, which may improve cell membrane penetration and target interaction .
Case Study 1: HIV Integrase Inhibition
A study focused on optimizing indole derivatives for HIV treatment found that modifications at specific positions on the indole ring significantly enhanced their integrase inhibitory activity. The introduction of halogenated anilines at the C6 position improved binding interactions with viral DNA, leading to increased potency .
| Compound | IC50 (μM) | Structural Modifications |
|---|---|---|
| Compound A | 0.13 | Long-chain substitution at C3 |
| Compound B | 1.05 | Halogenated aniline at C6 |
| Compound C | 6.85 | Parent compound |
Case Study 2: Antimycobacterial Evaluation
Research into a series of indoles demonstrated that specific compounds exhibited bactericidal activity against drug-resistant strains of Mtb. The study utilized time-kill assays to assess the dynamics of bacterial growth inhibition over time .
Q & A
Basic Research Questions
Q. What synthetic methodologies are typically employed to prepare Methyl 1-(3-(hydroxymethyl)phenyl)-1H-indole-6-carboxylate?
- Answer: The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, indole derivatives are often functionalized at the 1-position using benzyl halides or substituted benzyl alcohols under basic conditions (e.g., K₂CO₃ in DMF). The 6-carboxylate group is typically introduced via esterification of the corresponding carboxylic acid using methanol and acid catalysts. Similar procedures with yields ranging from 58% to 84% are documented for structurally analogous indole carboxylates .
Q. How is the compound characterized after synthesis?
- Answer: Structural characterization relies on ¹H NMR to confirm regiochemistry and purity. Key NMR signals for indole derivatives include aromatic protons (δ 7.0–8.5 ppm), methoxy groups (δ ~3.9 ppm), and hydroxymethyl substituents (δ ~5.3 ppm). For example, compound 5o (a structural analog) exhibits distinct peaks at δ 8.38 (d, J = 8.4 Hz) and δ 5.36 (s) for indole protons and the benzyl group, respectively . Mass spectrometry (MS) and HPLC are used to confirm molecular weight and purity.
Q. What purification techniques are recommended for this compound?
- Answer: Column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) is standard for isolating indole derivatives. Recrystallization from solvents like dichloromethane/hexane or ethanol/water can improve purity. For analogs with polar substituents (e.g., hydroxymethyl), reverse-phase HPLC may be necessary .
Advanced Research Questions
Q. How can X-ray crystallography validate the molecular structure of this compound?
- Answer: Single-crystal X-ray diffraction is the gold standard. Use SHELX programs for structure solution and refinement. For example:
- SHELXL : Refines small-molecule structures using least-squares minimization .
- ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement .
- WinGX : Integrates crystallographic tools for data processing and visualization .
Q. How can contradictions in NMR data during structural elucidation be resolved?
- Answer:
- Decoupling experiments : Identify coupled protons (e.g., aromatic spin systems).
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and assign long-range correlations.
- Comparative analysis : Cross-reference with published spectra of analogs. For example, the ¹H NMR of 5o (δ 8.01, s, 2H) confirms symmetry in the substituents .
- Computational modeling : Use DFT calculations to predict chemical shifts and compare with experimental data .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Answer:
- Variation of substituents : Modify the hydroxymethyl group (e.g., replace with halogens or alkyl chains) to assess steric/electronic effects. For example, fluorobenzyl analogs (5k ) showed reduced yields (58.8%) compared to chlorobenzyl derivatives (5m , 84.3%), suggesting steric hindrance impacts reactivity .
- In vitro assays : Test analogs for biological activity (e.g., enzyme inhibition, receptor binding) using assays relevant to the compound’s hypothesized targets (e.g., kinase or GPCR pathways) .
Q. What strategies optimize reaction yields for analogs with bulky substituents?
- Answer:
- Microwave-assisted synthesis : Reduces reaction time and improves yields for sterically hindered intermediates.
- Catalyst screening : Palladium or copper catalysts enhance coupling reactions (e.g., Suzuki-Miyaura for aryl groups).
- Solvent optimization : Use high-boiling solvents (e.g., DMSO or toluene) for reactions requiring elevated temperatures .
Data Interpretation and Advanced Techniques
Q. How are crystallographic software packages (e.g., SHELX) used to resolve disordered structures?
- Answer:
- SHELXD : Identifies heavy atoms for phasing in disordered regions.
- SHELXL : Refines occupancy factors for overlapping atoms. Apply restraints (e.g., SIMU, DELU) to stabilize refinement of disordered moieties .
- Validate results using PLATON to check for missed symmetry or twinning .
Q. What analytical approaches reconcile discrepancies between computational and experimental spectral data?
- Answer:
- DFT calculations : Optimize molecular geometry using Gaussian or ORCA, then predict NMR shifts with gauge-including atomic orbital (GIAO) methods.
- Solvent effects : Account for solvent polarity in computational models (e.g., PCM in Gaussian).
- Dynamic effects : Use MD simulations to model conformational flexibility impacting experimental spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
